

Detecting Invasin Expression: A Detailed Western Blot Protocol for Researchers

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Compound of Interest		
Compound Name:	invasin	
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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasin is a key virulence factor expressed by pathogenic bacteria, notably Yersinia species, that facilitates the invasion of host cells. This outer membrane protein mediates binding to $\beta 1$ integrins on the surface of host cells, initiating a signaling cascade that leads to bacterial uptake. The detection and quantification of **invasin** expression are crucial for understanding bacterial pathogenesis and for the development of novel therapeutic interventions. This document provides a comprehensive protocol for the detection of **invasin** expression using Western blotting, a widely used technique for protein analysis.

Data Presentation

While specific quantitative data for **invasin** expression can vary significantly between bacterial strains and experimental conditions, the following table provides a representative example of how such data can be structured for clear comparison. This illustrative data demonstrates the temperature-dependent expression of **invasin** in two different Yersinia pseudotuberculosis strains.



Bacterial Strain	Growth Temperature (°C)	Invasin Expression Level (Relative to Strain A at 26°C)
Strain A	26	1.00
Strain A	37	0.45
Strain B	26	1.75
Strain B	37	0.80

Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.

Experimental Protocols

This section details the step-by-step methodology for performing a Western blot to detect **invasin** expression.

Sample Preparation: Bacterial Cell Lysis

Given that **invasin** is an outer membrane protein, a robust lysis buffer is required for its efficient extraction.[1][2] RIPA (Radioimmunoprecipitation Assay) buffer is recommended for this purpose.

Materials:

- Bacterial culture expressing invasin
- Phosphate-buffered saline (PBS)
- RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
- · Protease inhibitor cocktail



- Microcentrifuge tubes
- Ice
- Sonicator (optional)

Protocol:

- Harvest bacterial cells from culture by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the pellet in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
 The volume of buffer will depend on the size of the pellet.
- Incubate the mixture on ice for 30 minutes, with occasional vortexing.
- For more efficient lysis, sonicate the sample on ice. Use short bursts to avoid overheating and protein degradation.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant containing the protein extract to a fresh, pre-chilled microcentrifuge tube.
- Determine the protein concentration of the lysate using a suitable protein assay, such as the Bradford or BCA assay.

SDS-PAGE and Protein Transfer

Materials:

- Protein lysate
- Laemmli sample buffer (4x)
- Polyacrylamide gels (appropriate percentage for the molecular weight of **invasin**)
- SDS-PAGE running buffer



- Protein molecular weight marker
- PVDF or nitrocellulose membrane
- Transfer buffer
- Methanol
- Western blot transfer system

Protocol:

- Normalize the protein lysates to the same concentration with RIPA buffer.
- Mix the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x.
- Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
- Load 20-30 µg of protein per lane into the wells of the polyacrylamide gel, along with a protein molecular weight marker.
- Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. The expected molecular weight for invasin is approximately 103 kDa for Yersinia pseudotuberculosis and 92 kDa for Yersinia enterocolitica.[1][3]
- While the gel is running, prepare the PVDF membrane by activating it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. If using a nitrocellulose membrane, equilibrate it directly in transfer buffer.
- Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform the protein transfer according to the transfer system's protocol.

Immunodetection

Materials:

- Membrane with transferred proteins
- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)



- Tris-buffered saline with Tween 20 (TBST)
- Primary antibody against **invasin** (e.g., monoclonal antibody 1B10-9 for Y. enterocolitica)
- Horseradish peroxidase (HRP)-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

Protocol:

- After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[4]
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the primary anti-invasin antibody diluted in blocking buffer. The
 optimal dilution should be determined empirically, but a starting point of 1:1000 is often
 recommended.[4] Incubation can be performed for 1-2 hours at room temperature or
 overnight at 4°C.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's recommendations (typically 1:2000 to 1:10,000), for 1 hour at room temperature.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
- Capture the chemiluminescent signal using an imaging system.

Visualizations Experimental Workflow



The following diagram illustrates the key steps in the Western blot protocol for detecting **invasin** expression.



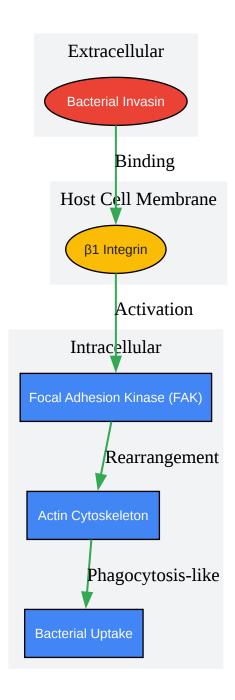
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Caption: Workflow for Western blot detection of invasin.

Invasin Signaling Pathway

The diagram below depicts the signaling pathway initiated by the binding of bacterial **invasin** to host cell $\beta 1$ integrins.





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Caption: Invasin-mediated signaling cascade.

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